

# Darunavir Demonstrates Superior Efficacy in Patients Failing Lopinavir-Based HIV Regimens

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

A comprehensive review of pivotal clinical trial data indicates that **darunavir**, a second-generation protease inhibitor, offers a significant virologic and immunologic advantage for HIV-1 infected patients who have experienced treatment failure with lopinavir-based antiretroviral regimens. The findings, primarily drawn from the TITAN and POWER studies, highlight **darunavir**'s robust performance against lopinavir-resistant viral strains, establishing it as a critical subsequent therapy option.

Researchers and drug development professionals will find that **darunavir**, co-administered with ritonavir (DRV/r), consistently outperforms lopinavir/ritonavir (LPV/r) and other comparator protease inhibitors (CPIs) in treatment-experienced individuals. This superiority is particularly evident in patients harboring one or more primary protease inhibitor resistance mutations.

## Comparative Efficacy: Virologic and Immunologic Outcomes

Clinical evidence from the Phase III TITAN trial and the Phase IIb POWER trials provides a clear quantitative comparison of the efficacy of **darunavir**-based regimens versus lopinavir-based and other protease inhibitor-based regimens in treatment-experienced patient populations.



The TITAN trial, a randomized, controlled, open-label study, directly compared the efficacy and safety of DRV/r to LPV/r in treatment-experienced, lopinavir-naive patients over 48 weeks. The POWER 1 and 2 trials were randomized, controlled studies that evaluated DRV/r against investigator-selected comparator PIs in highly treatment-experienced patients.

| Efficacy Endpoint                                                   | Darunavir/ritonavir<br>(DRV/r) | Lopinavir/ritonavir<br>(LPV/r) /<br>Comparator PI<br>(CPI) | Study          |
|---------------------------------------------------------------------|--------------------------------|------------------------------------------------------------|----------------|
| Virologic Response<br>(HIV-1 RNA < 400<br>copies/mL) at 48<br>weeks | 77%                            | 68% (LPV/r)                                                | TITAN[1][2][3] |
| Virologic Response<br>(HIV-1 RNA < 50<br>copies/mL) at 48<br>weeks  | 71%                            | 60% (LPV/r)                                                | TITAN[4][5]    |
| Virologic Response<br>(HIV-1 RNA < 50<br>copies/mL) at 48<br>weeks  | 45%                            | 10% (CPI)                                                  | POWER 1 & 2[4] |
| Virologic Response<br>(HIV-1 RNA < 50<br>copies/mL) at 96<br>weeks  | 39%                            | 9% (CPI)                                                   | POWER 1 & 2[6] |
| Mean CD4+ Cell<br>Count Increase from<br>Baseline at 96 weeks       | +133 cells/mm³                 | Not Reported                                               | POWER 1 & 2[6] |

#### **Development of Resistance**

A key advantage of **darunavir** is its high genetic barrier to resistance.[4] In cases of virologic failure, patients treated with DRV/r were less likely to develop new primary protease inhibitor mutations compared to those on LPV/r.



| Resistance Outcome (in patients with virologic failure)                                   | Darunavir/ritonavir<br>(DRV/r) | Lopinavir/ritonavir<br>(LPV/r) | Study       |
|-------------------------------------------------------------------------------------------|--------------------------------|--------------------------------|-------------|
| Development of new primary protease inhibitor mutations                                   | 21%                            | 36%                            | TITAN[2][5] |
| Development of new nucleoside reverse transcriptase inhibitor (NRTI) associated mutations | 14%                            | 27%                            | TITAN[2][5] |

## Safety and Tolerability Profile

Both **darunavir** and lopinavir regimens were generally well-tolerated. However, differences in the incidence of certain adverse events were observed.

| Adverse Event Profile                    | Darunavir/ritonavir<br>(DRV/r) | Lopinavir/ritonavir<br>(LPV/r) | Study      |
|------------------------------------------|--------------------------------|--------------------------------|------------|
| Discontinuations due to adverse events   | 7%                             | 7%                             | TITAN[5]   |
| Grade 2-4 treatment-<br>related diarrhea | Less frequent                  | More frequent                  | ARTEMIS[7] |
| Grade 2-4 triglyceride elevations        | 19%                            | 25%                            | TITAN[5]   |
| Rash                                     | 16%                            | 7%                             | TITAN[5]   |

## **Experimental Protocols**

The robust data supporting the efficacy of **darunavir** is derived from well-designed clinical trials.



#### **TITAN Study Protocol**

- Study Design: A Phase III, randomized, controlled, open-label, international trial.[2][4]
- Patient Population: 595 treatment-experienced, lopinavir-naive, HIV-1 infected patients.[1][5]
- Treatment Arms:
  - Darunavir/ritonavir (600/100 mg twice daily) with an optimized background regimen (OBR).[2]
  - Lopinavir/ritonavir (400/100 mg twice daily) with an OBR.[2]
- Primary Endpoint: Non-inferiority of DRV/r to LPV/r in achieving HIV-1 RNA < 400 copies/mL at 48 weeks.[2][3]

### **POWER 1 and 2 Study Protocol**

- Study Design: Phase IIb, randomized, controlled, multinational trials.[4][8]
- Patient Population: Highly treatment-experienced HIV-1 infected patients with at least one primary PI mutation.
- Treatment Arms:
  - Darunavir/ritonavir (600/100 mg twice daily) with an OBR.[6]
  - Investigator-selected comparator protease inhibitor (CPI) with an OBR.[6]
- Primary Endpoint: Virologic response (HIV-1 RNA < 50 copies/mL) at 48 weeks.[4]</li>

#### **Visualizing Treatment Progression and Resistance**

The following diagrams illustrate the logical workflow for treatment decisions after lopinavir failure and the comparative resistance profiles of **darunavir** and lopinavir.





Click to download full resolution via product page

Caption: Treatment workflow following lopinavir failure.





Click to download full resolution via product page

**Caption:** Comparative resistance pathways of lopinavir and **darunavir**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. [Darunavir as first-line therapy. The TITAN study] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. Efficacy and safety of darunavir-ritonavir compared with that of lopinavir-ritonavir at 48 weeks in treatment-experienced, HIV-infected patients in TITAN: a randomised controlled phase III trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The POWER and TITAN Trials: darunavir/ritonavir in the Management of HIV [medscape.com]
- 5. Darunavir superior to lopinavir in 48-week study in treatment-experienced patients | aidsmap [aidsmap.com]
- 6. Efficacy and safety of darunavir/ritonavir in treatment-experienced HIV type-1 patients in the POWER 1, 2 and 3 trials at week 96 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Final 192-week efficacy and safety of once-daily darunavir/ritonavir compared with lopinavir/ritonavir in HIV-1-infected treatment-naïve patients in the ARTEMIS trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of darunavir-ritonavir at week 48 in treatment-experienced patients with HIV-1 infection in POWER 1 and 2: a pooled subgroup analysis of data from two randomised trials. [epistemonikos.org]
- To cite this document: BenchChem. [Darunavir Demonstrates Superior Efficacy in Patients Failing Lopinavir-Based HIV Regimens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192927#efficacy-of-darunavir-in-patients-failing-lopinavir-based-regimens]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com